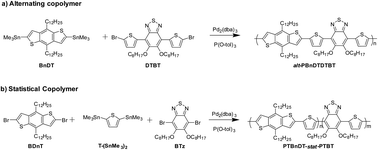Determining the sequence and backbone structure of “semi-statistical” copolymers as donor–acceptor polymers in organic solar cells†
Sustainable Energy & Fuels Pub Date: 2020-02-18 DOI: 10.1039/C9SE01261C
Abstract
Organic photovoltaics (OPVs) are attracting significant attention due to the growing demand for economically viable and renewable energy sources. With efficiencies exceeding 16.5%, single junction bulk heterojunction (BHJ) devices are amongst the most promising and are nearing commercialisation. One recent avenue of research has focused on statistical conjugated copolymers. However, a detailed investigation as to why these materials can achieve higher power conversion efficiencies than their regular alternating counterparts is seldom reported. This work describes an investigation into donor–acceptor polymers demonstrating how differing monomer activities can lead to differing microstructures in a simple batch reaction, which in turn demonstrates promising optoelectronic and morphological properties required for organic photovoltaic devices. A one pot condensation polymerisation reaction with three monomers leads to an ABA triblock structure from differing monomer reactivities. This structure in turn leads to visualised phase separation which is possibly linked to an increase in performance. Further to this we report on the reliability of the Stille coupling for the synthesis of conjugated polymers.

Recommended Literature
- [1] Book reviews
- [2] Brushes of semiflexible polymers in equilibrium and under flow in a super-hydrophobic regime
- [3] Cell membrane-camouflaged liposomes and neopeptide-loaded liposomes with TLR agonist R848 provides a prime and boost strategy for efficient personalized cancer vaccine therapy
- [4] Bulk transport and oxygen surface exchange of the mixed ionic–electronic conductor Ce1−xTbxO2−δ (x = 0.1, 0.2, 0.5)†
- [5] CaCu3Ti4O12 single crystals: insights on growth and nanoscopic investigation
- [6] Base-induced reversible H2 addition to a single Sn(ii) centre†
- [7] Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicola
- [8] Ce4+ as a facile and versatile surface modification reagent for templated synthesis in electrical applications†
- [9] BSA–MnO2–SAL multifunctional nanoparticle-mediated M1 macrophages polarization for glioblastoma therapy
- [10] CeZSM-5—a designer's catalyst for selective synthesis of octahydroacridine†










